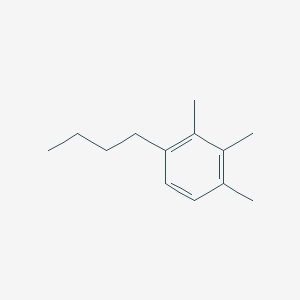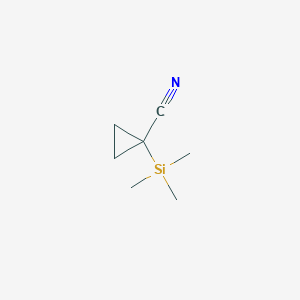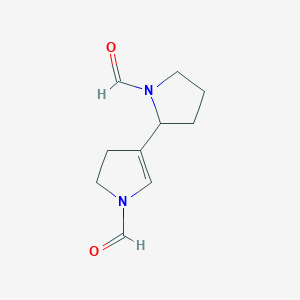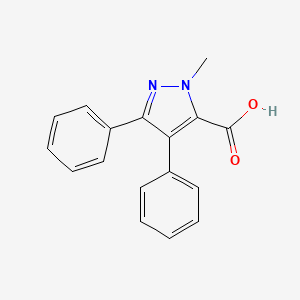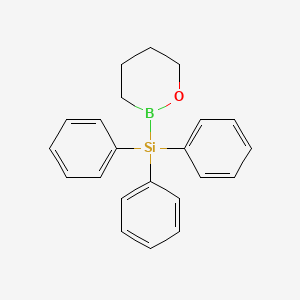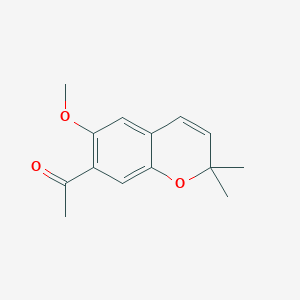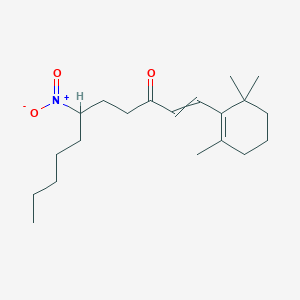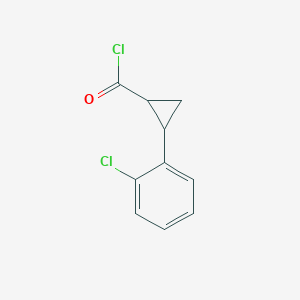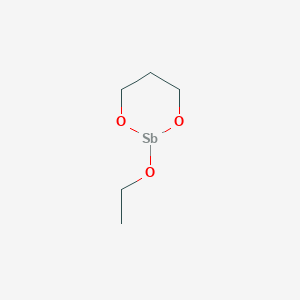
Valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucine is a peptide compound composed of seven amino acids: valine, leucine, proline, phenylalanine, phenylalanine, valine, and leucine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, valine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, leucine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (proline, phenylalanine, phenylalanine, valine, leucine).
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid substitution can be achieved using site-directed mutagenesis in recombinant DNA technology.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds.
Applications De Recherche Scientifique
Valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucine has various scientific research applications, including:
Chemistry: The peptide can be used as a model compound for studying peptide synthesis and reactions.
Biology: It can be used to study protein-protein interactions and enzyme-substrate interactions.
Medicine: The peptide may have potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: It can be used in the production of peptide-based materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucine depends on its specific biological activity. For example, if the peptide acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would depend on the specific enzyme or receptor that the peptide interacts with.
Comparaison Avec Des Composés Similaires
Valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucine can be compared with other similar peptides, such as:
Cyclo-(L-valyl-L-proline): A diketopiperazine with antimicrobial activity.
Cyclo-(L-phenylalanyl-L-proline): Another diketopiperazine with antimicrobial activity.
Cyclo-(L-leucyl-L-proline): A diketopiperazine with antimicrobial activity.
These similar compounds highlight the uniqueness of this compound in terms of its specific amino acid sequence and potential biological activities.
Propriétés
Numéro CAS |
91269-93-1 |
|---|---|
Formule moléculaire |
C45H67N7O8 |
Poids moléculaire |
834.1 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[1-[(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C45H67N7O8/c1-26(2)22-34(49-42(56)37(46)28(5)6)44(58)52-21-15-20-36(52)41(55)48-32(24-30-16-11-9-12-17-30)39(53)47-33(25-31-18-13-10-14-19-31)40(54)51-38(29(7)8)43(57)50-35(45(59)60)23-27(3)4/h9-14,16-19,26-29,32-38H,15,20-25,46H2,1-8H3,(H,47,53)(H,48,55)(H,49,56)(H,50,57)(H,51,54)(H,59,60)/t32-,33-,34+,35+,36?,37-,38-/m0/s1 |
Clé InChI |
CMROHJJOEVQGCF-QBYFNBPSSA-N |
SMILES isomérique |
CC(C)C[C@H](C(=O)N1CCCC1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)N |
SMILES canonique |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



